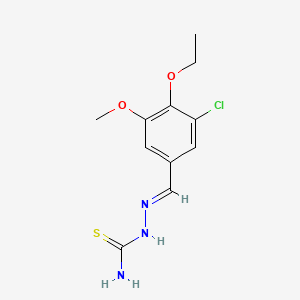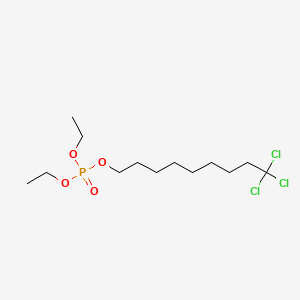
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester is a chemical compound known for its unique structure and properties. It is used primarily in research and industrial applications due to its specific chemical characteristics. The compound is identified by its CAS number 36272-57-8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 9,9,9-trichlorononyl ester typically involves the esterification of phosphoric acid with diethyl 9,9,9-trichlorononyl alcohol. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a catalyst and a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar principles as in the laboratory synthesis. the process is optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 9,9,9-trichlorononyl ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, stabilizing polymers against degradation. This is achieved through the decomposition of hydroperoxides and the formation of stable products that prevent further oxidation .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester can be compared with other similar compounds, such as:
Phosphoric acid diethyl esters: These compounds have similar ester groups but differ in their alkyl chains.
Phosphite esters: These compounds are used as antioxidants and stabilizers in various applications.
Phosphonite esters: These compounds also function as antioxidants but have different structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
36272-57-8 |
|---|---|
Molekularformel |
C13H26Cl3O4P |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
diethyl 9,9,9-trichlorononyl phosphate |
InChI |
InChI=1S/C13H26Cl3O4P/c1-3-18-21(17,19-4-2)20-12-10-8-6-5-7-9-11-13(14,15)16/h3-12H2,1-2H3 |
InChI-Schlüssel |
ZWVOWVMXJBEWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCCCCCCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


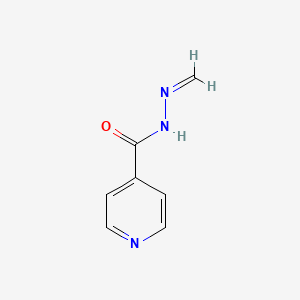
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
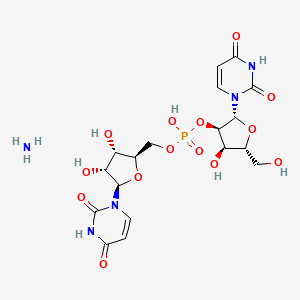
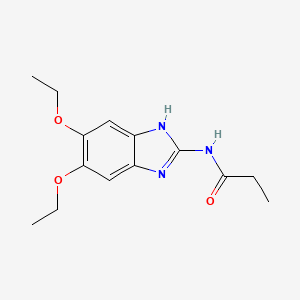
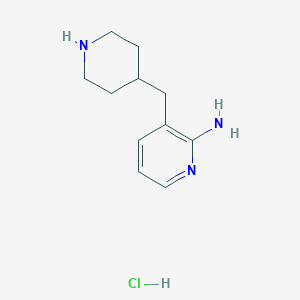
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
